Cas no 2137855-40-2 (N-{6-azabicyclo[3.2.1]octan-3-yl}-1-chloromethanesulfonamide)

N-{6-azabicyclo[3.2.1]octan-3-yl}-1-chloromethanesulfonamide is a specialized sulfonamide derivative featuring a rigid bicyclic framework, which enhances its structural stability and potential reactivity. The presence of the azabicyclo[3.2.1]octane moiety confers steric and electronic properties that may influence binding affinity in medicinal chemistry applications. The chloromethanesulfonamide group introduces electrophilic reactivity, making it a useful intermediate in the synthesis of biologically active compounds. This compound is of interest in pharmaceutical research, particularly for the development of enzyme inhibitors or receptor modulators, due to its unique scaffold and functional group compatibility. Its well-defined structure allows for precise modifications in drug discovery workflows.
N-{6-azabicyclo[3.2.1]octan-3-yl}-1-chloromethanesulfonamide structure
2137855-40-2 structure
商品名:N-{6-azabicyclo[3.2.1]octan-3-yl}-1-chloromethanesulfonamide
CAS番号:2137855-40-2
MF:C8H15ClN2O2S
メガワット:238.734899759293
CID:6388774
PubChem ID:165469414

N-{6-azabicyclo[3.2.1]octan-3-yl}-1-chloromethanesulfonamide 化学的及び物理的性質

名前と識別子

    • N-{6-azabicyclo[3.2.1]octan-3-yl}-1-chloromethanesulfonamide
    • 2137855-40-2
    • EN300-784607
    • インチ: 1S/C8H15ClN2O2S/c9-5-14(12,13)11-8-2-6-1-7(3-8)10-4-6/h6-8,10-11H,1-5H2
    • InChIKey: AUEPLSJKZUSWGX-UHFFFAOYSA-N
    • ほほえんだ: ClCS(NC1CC2CC(CN2)C1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 238.0542766g/mol
  • どういたいしつりょう: 238.0542766g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 301
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 66.6Ų

N-{6-azabicyclo[3.2.1]octan-3-yl}-1-chloromethanesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-784607-0.5g
N-{6-azabicyclo[3.2.1]octan-3-yl}-1-chloromethanesulfonamide
2137855-40-2 95%
0.5g
$1262.0 2024-05-22
Enamine
EN300-784607-0.05g
N-{6-azabicyclo[3.2.1]octan-3-yl}-1-chloromethanesulfonamide
2137855-40-2 95%
0.05g
$1104.0 2024-05-22
Enamine
EN300-784607-10.0g
N-{6-azabicyclo[3.2.1]octan-3-yl}-1-chloromethanesulfonamide
2137855-40-2 95%
10.0g
$5652.0 2024-05-22
Enamine
EN300-784607-1.0g
N-{6-azabicyclo[3.2.1]octan-3-yl}-1-chloromethanesulfonamide
2137855-40-2 95%
1.0g
$1315.0 2024-05-22
Enamine
EN300-784607-5.0g
N-{6-azabicyclo[3.2.1]octan-3-yl}-1-chloromethanesulfonamide
2137855-40-2 95%
5.0g
$3812.0 2024-05-22
Enamine
EN300-784607-0.25g
N-{6-azabicyclo[3.2.1]octan-3-yl}-1-chloromethanesulfonamide
2137855-40-2 95%
0.25g
$1209.0 2024-05-22
Enamine
EN300-784607-2.5g
N-{6-azabicyclo[3.2.1]octan-3-yl}-1-chloromethanesulfonamide
2137855-40-2 95%
2.5g
$2576.0 2024-05-22
Enamine
EN300-784607-0.1g
N-{6-azabicyclo[3.2.1]octan-3-yl}-1-chloromethanesulfonamide
2137855-40-2 95%
0.1g
$1157.0 2024-05-22

N-{6-azabicyclo[3.2.1]octan-3-yl}-1-chloromethanesulfonamide 関連文献

N-{6-azabicyclo[3.2.1]octan-3-yl}-1-chloromethanesulfonamideに関する追加情報

Professional Introduction to N-{6-azabicyclo[3.2.1]octan-3-yl}-1-chloromethanesulfonamide (CAS No. 2137855-40-2)

N-{6-azabicyclo[3.2.1]octan-3-yl}-1-chloromethanesulfonamide is a specialized chemical compound characterized by its intricate bicyclic structure and functional groups. This compound, identified by its CAS number 2137855-40-2, has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. The presence of a nitrogen-containing bicyclic framework, coupled with a chloromethanesulfonamide moiety, positions this molecule as a promising candidate for further exploration in drug discovery and development.

The bicyclic core of N-{6-azabicyclo[3.2.1]octan-3-yl}-1-chloromethanesulfonamide contributes to its distinct stereochemical environment, which is crucial for modulating biological interactions. This structural motif has been increasingly studied for its ability to mimic natural products and scaffold molecules, thereby enhancing binding affinity and selectivity in therapeutic applications. The compound's complexity makes it an attractive target for medicinal chemists seeking to design novel inhibitors or agonists targeting specific biological pathways.

In recent years, the pharmaceutical industry has witnessed a surge in interest toward heterocyclic compounds due to their diverse pharmacological profiles. The nitrogen atom within the bicyclic system of N-{6-azabicyclo[3.2.1]octan-3-yl}-1-chloromethanesulfonamide serves as a key pharmacophore, enabling interactions with various biological targets. This feature has prompted researchers to investigate its potential applications in treating a range of diseases, including inflammatory disorders and neurological conditions. Preliminary studies suggest that the compound may exhibit inhibitory effects on certain enzymes and receptors, making it a valuable asset in the quest for new therapeutic agents.

The chloromethanesulfonamide functional group in N-{6-azabicyclo[3.2.1]octan-3-yl}-1-chloromethanesulfonamide introduces additional reactivity, allowing for further derivatization and optimization of its pharmacological properties. This versatility has opened up numerous possibilities for synthetic chemists to modify the molecule's structure while retaining its core biological activity. Such modifications can enhance drug-like characteristics such as solubility, bioavailability, and metabolic stability, which are critical factors in the development of successful pharmaceuticals.

Advances in computational chemistry have further accelerated the exploration of N-{6-azabicyclo[3.2.1]octan-3-yl}-1-chloromethanesulfonamide by enabling virtual screening and molecular docking studies. These computational approaches have allowed researchers to predict potential interactions between the compound and biological targets with high accuracy, thereby streamlining the drug discovery process. By leveraging these tools, scientists can identify promising candidates for experimental validation more efficiently than traditional methods alone.

The synthesis of N-{6-azabicyclo[3.2.1]octan-3-yl}-1-chloromethanesulfonamide presents unique challenges due to its complex structural framework. However, recent advancements in synthetic methodologies have made it more feasible to produce this compound in multi gram quantities for research purposes. Techniques such as transition metal-catalyzed reactions and asymmetric synthesis have been particularly useful in constructing the bicyclic core with high precision and yield. These improvements have not only facilitated further mechanistic studies but also paved the way for large-scale production if future applications materialize.

Ongoing research into N-{6-azabicyclo[3.2.1]octan-3-yl}-1-chloromethanesulfonamide is exploring its potential role in modulating immune responses and inflammation-related diseases. The compound's ability to interact with key inflammatory mediators has been highlighted in several preclinical studies, suggesting its therapeutic value in conditions such as rheumatoid arthritis and chronic inflammation syndromes. Additionally, investigations into its neuroprotective properties are underway, with initial findings indicating that it may help mitigate neurodegenerative processes by inhibiting oxidative stress and excitotoxicity.

The future prospects of N-{6-azabicyclo[3.2.1]octan-3-yl}-1-chloromethanesulfonamide are vast, particularly as more data emerges on its biological activities and pharmacokinetic profiles. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into clinical trials and ultimately bring new treatments to patients suffering from various diseases. As our understanding of this compound grows, so too does the potential for innovative therapeutic solutions derived from its unique chemical structure.

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